2-Amino-1H-pyrrole-3-carbonitrile
Overview
Description
“2-Amino-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of “2-Amino-1H-pyrrole-3-carbonitrile” derivatives has been achieved through various methods. One efficient protocol involves reacting malononitrile and glycine derivatives using a microwave . Another method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of “2-Amino-1H-pyrrole-3-carbonitrile” consists of a pyrrole ring, which is a five-membered aromatic ring with two double bonds, one nitrogen atom, and a carbonitrile group attached to it .Physical And Chemical Properties Analysis
“2-Amino-1H-pyrrole-3-carbonitrile” has a molecular weight of 107.113 Da . It has a density of 1.3±0.1 g/cm3, and its boiling point is 393.4±27.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Synthetic Applications in Heterocyclic Compounds 2-Amino-1H-pyrrole-3-carbonitrile is a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, Dave and Parikh (2001) demonstrated its use in the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, a process enhanced by phase transfer catalysis (Dave & Parikh, 2001). Similarly, Salaheldin et al. (2010) described the preparation of substituted pyrrolo[3,2-b]pyridines from 4-amino-1H-pyrrole-3-carbonitrile, highlighting the compound's utility in creating novel molecular frameworks (Salaheldin et al., 2010).
Corrosion Inhibition Verma et al. (2015) explored the application of 2-amino-1H-pyrrole-3-carbonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their research indicated significant inhibition efficiencies, demonstrating the compound's potential in industrial applications (Verma et al., 2015).
Organic Synthesis El-Kashef et al. (2007) utilized 2-amino-1H-pyrrole-3-carbonitrile in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, showcasing its role in the construction of complex organic molecules (El-Kashef et al., 2007).
Potential Insecticidal Applications Abdelhamid et al. (2022) investigated a series of pyrrole derivatives, including 2-amino-1H-pyrrole-3-carbonitrile, for their insecticidal properties against the cotton leafworm. This study points to the potential use of these compounds in agricultural pest control (Abdelhamid et al., 2022).
Advanced Organic Synthesis Techniques Kucukdisli et al. (2014) and Bergner et al. (2009) both demonstrated advanced organic synthesis techniques using 2-amino-1H-pyrrole-3-carbonitrile. These techniques involve cyclocondensation and other complex reactions, highlighting the compound's role in creating diverse organic structures (Kucukdisli et al., 2014), (Bergner et al., 2009).
Pharmaceutical and Biochemical Applications The structure-activity relationship and optimization of 2-amino-1H-pyrrole-3-carbonitrile derivatives have been explored for their potential as metallo-β-lactamase inhibitors, as studied by McGeary et al. (2017). This points towards its application in developing pharmaceutical compounds (McGeary et al., 2017).
Green Chemistry Applications Ahmadi and Maddahi (2013) demonstrated an efficient synthesis of pyrrole derivatives, including 2-amino-1H-pyrrole-3-carbonitrile, under microwave irradiation, which is an example of applying green chemistry principles in chemical synthesis (Ahmadi & Maddahi, 2013).
Future Directions
The future directions for “2-Amino-1H-pyrrole-3-carbonitrile” and its derivatives could involve further exploration of their synthetic methods and potential applications. For instance, microwave-assisted protocols for the synthesis of pyrrole derivatives have been suggested as a new and robust approach .
properties
IUPAC Name |
2-amino-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-4-1-2-8-5(4)7/h1-2,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUICKROVJTES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626258 | |
Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-pyrrole-3-carbonitrile | |
CAS RN |
755753-61-8 | |
Record name | 2-Amino-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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